Paper []: Describes a practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. Key steps include a regioselective chlorination of 7-azaindole via its N-oxide and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid.
Paper []: Reports a novel synthetic route to various 1H-pyrrolo[2,3-b]pyridines starting from 1-substituted 2-aminopyrroles. This approach involves condensation with different reagents, including 1,3-dicarbonyl compounds, their acetals, β-oxo-esters, and diethyl malonate, in the presence of hydrochloric acid.
Molecular Structure Analysis
Paper []: Describes the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, which exhibits a small dihedral angle between the pyridine and azaindole rings, indicating a nearly planar conformation.
Paper []: Reports the crystal structure of 2-propyl-1H-pyrrolo-[2,3-b]pyridine. Similar to the previous example, this molecule also exhibits a planar 7-azaindole nucleus with characteristic bond length alterations and angle shrinkage compared to a regular indole system.
Applications
Paper []: Reports the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative acting as a potent and selective cyclin-dependent kinase 8 (CDK8) inhibitor with promising antitumor activity against colorectal cancer.
Paper []: Describes the development of potent and selective 5-HT1F receptor agonists based on a 1H-pyrrolo[3,2-b]pyridine scaffold. These compounds showed potential for treating migraine headaches.
Paper []: Discusses the synthesis and biological evaluation of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective JAK1 inhibitors for potential use in treating inflammatory and autoimmune diseases.
Related Compounds
1. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine []
Compound Description: This compound is a simple analog of 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid, lacking the carboxylic acid functionality at the 2-position of the pyridine ring. The crystal structure reveals two independent molecules with a dihedral angle between the pyridine and azaindole rings of 8.23° and 9.89°, respectively. []
Relevance: This compound shares the core structure of a pyrrolo[2,3-b]pyridine directly linked to a pyridine ring, highlighting the structural similarity to 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid. The key difference lies in the absence of the carboxylic acid substituent in this analog. []
Compound Description: Pexidartinib, commercially available as Turalio, is a kinase inhibitor primarily used for treating tenosynovial giant cell tumor. The dihydrochloride salt of pexidartinib forms a dihydrate crystal structure stabilized by N–H···O and N–H···Cl interactions with water molecules and chloride ions. []
Relevance: Although structurally more complex, pexidartinib shares a crucial structural motif with 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid: the presence of a pyrrolo[2,3-b]pyridine system linked to a pyridine ring. This structural similarity suggests potential for overlapping biological activity profiles, warranting further investigation. []
Compound Description: Compound 7d-6 demonstrates potent inhibitory activity against platelet-derived growth factor (PDGF), specifically acting on the PDGF receptor beta (PDGFRβ). It shows an IC50 value of 0.05 μM in cell proliferation assays and 0.03 μM in autophosphorylation assays. []
Relevance: This compound incorporates a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety within a larger structure. While 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid lacks the quinoxaline and ureido functionalities, the shared pyrrolopyridine core highlights a significant structural similarity. This suggests that both compounds could potentially interact with similar biological targets, albeit with different affinities or specificities. []
Compound Description: Compound 22 displays potent inhibitory activity against cyclin-dependent kinase 8 (CDK8), a key regulator of transcription and an oncogene linked to colorectal cancer. It exhibits an IC50 value of 48.6 nM against CDK8 and demonstrates significant antitumor activity in vivo. []
Relevance: This compound shares a notable structural feature with 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid: the presence of a 1H-pyrrolo[2,3-b]pyridine system linked to a phenyl ring. This suggests that exploring modifications to the pyridine ring in 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid, potentially incorporating structural elements from compound 22, could be a viable strategy for modulating its biological activity. []
Compound Description: BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2). It undergoes extensive metabolism in vivo, exhibiting pathways like cytochrome P450-catalyzed hydroxylation, oxidation, and conjugation with various groups. []
Relevance: BMS-645737 features a 2-methyl-1H-pyrrolo[2,3-b]pyridine moiety within its structure. Although 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid lacks the additional fused rings and substituents of BMS-645737, the presence of the pyrrolopyridine core signifies a fundamental structural link. This shared core structure implies that both compounds could potentially interact with similar biological targets, albeit with different binding affinities or specificities. []
Compound Description: This compound features a 1H-pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 5-position and a tosyl group at the 1-position. It also includes a piperidine ring linked to the pyrrolopyridine core. []
Relevance: Although structurally distinct from 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid, this compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold. The variations in substituents and the presence of the piperidine ring in this compound offer insights into potential modifications for modulating the properties of 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.